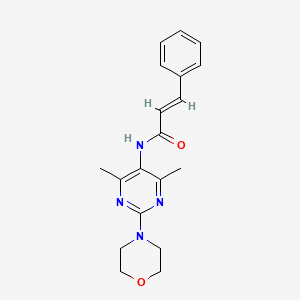

7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

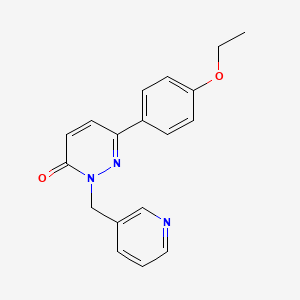

7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one, commonly known as NPC 15199, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to neurological disorders. NPC 15199 is a quinoxaline derivative that has been extensively studied for its ability to modulate the function of glutamate receptors, which play a crucial role in the regulation of synaptic transmission in the central nervous system.

Applications De Recherche Scientifique

Photocatalytic Applications

Spiroindenoquinoxaline pyrrolizidines, which include derivatives of 7-nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one, have been synthesized and characterized for their photocatalytic properties. These compounds have shown efficacy in the photocatalytic reduction of methylene blue under sunlight, acting as photonic sensors for the detection of fluorescent dyes in waste effluents from various industries. The structures of these compounds were confirmed through a range of spectroscopic and analytical techniques, highlighting their potential in environmental applications (Kumari & Singh, 2020).

Neuroprotection in Parkinson's Disease

7-Nitroindazole, a compound related to this compound, has been identified as a selective inhibitor of neuronal nitric oxide synthase. Its application has been shown to protect against striatal dopamine depletions and loss of tyrosine hydroxylase-positive neurons in the substantia nigra in MPTP-treated baboons, suggesting its potential in treating or mitigating the effects of Parkinson's disease (Hantraye et al., 1996).

Synthesis of Novel Organic Compounds

Research has focused on the synthesis of spiroindenoquinoxaline pyrrolidine fused nitrochromene derivatives through 1,3-dipolar cycloaddition. This process involves the use of azomethine ylides generated in situ from indenoquinoxalone and α-amino acids with 3-nitrochromenes as dipolarophiles. The resulting compounds showcase complex structural entities and demonstrate the versatility of this compound derivatives in organic synthesis (Nayak et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one involves the reaction of 2-amino-3-nitrobenzoic acid with pyrrolidine and acetic anhydride to form 7-nitro-3-(pyrrolidin-1-yl)quinoxalin-2-one, which is then reduced with sodium dithionite to yield the final product.", "Starting Materials": [ "2-amino-3-nitrobenzoic acid", "pyrrolidine", "acetic anhydride", "sodium dithionite" ], "Reaction": [ "Step 1: 2-amino-3-nitrobenzoic acid is reacted with pyrrolidine and acetic anhydride in the presence of a catalyst such as triethylamine to form 7-nitro-3-(pyrrolidin-1-yl)quinoxalin-2-one.", "Step 2: The resulting product from step 1 is then reduced with sodium dithionite in the presence of a base such as sodium hydroxide to yield 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one." ] } | |

Numéro CAS |

877825-76-8 |

Formule moléculaire |

C12H12N4O3 |

Poids moléculaire |

260.253 |

Nom IUPAC |

7-nitro-3-pyrrolidin-1-yl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C12H12N4O3/c17-12-11(15-5-1-2-6-15)13-9-4-3-8(16(18)19)7-10(9)14-12/h3-4,7H,1-2,5-6H2,(H,14,17) |

Clé InChI |

LXXAGVDGBLIDTC-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

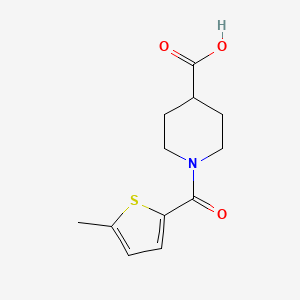

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)

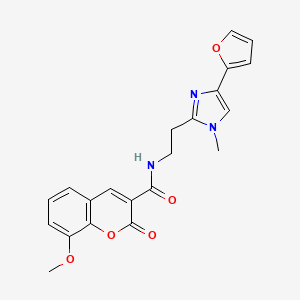

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)

![3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952992.png)

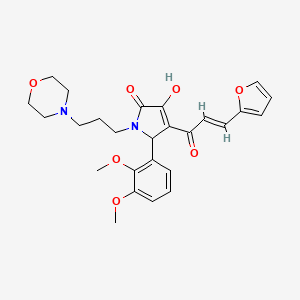

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2953007.png)